molecular formula C12H19N B2705934 1-[4-(Propan-2-YL)phenyl]propan-2-amine CAS No. 32560-62-6

1-[4-(Propan-2-YL)phenyl]propan-2-amine

Cat. No. B2705934
CAS RN: 32560-62-6
M. Wt: 177.291
InChI Key: CORKPPLFQPYRLN-UHFFFAOYSA-N
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Description

“1-[4-(Propan-2-YL)phenyl]propan-2-amine” is also known as Methiopropamine (MPA), an organic compound structurally related to methamphetamine . It consists of a thiophene group with an alkyl amine substituent at the 2-position .


Synthesis Analysis

The synthesis of Methiopropamine involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The molecular formula is C8H13NS .


Chemical Reactions Analysis

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .


Physical And Chemical Properties Analysis

The molecular formula of Methiopropamine is C8H13NS . It has a molar mass of 155.26 g·mol −1 .

Scientific Research Applications

Materials Science and Chemistry Applications

Polymer Modification and Applications : A study on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines demonstrated enhanced swelling properties and thermal stability, indicating potential for medical applications due to promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Catalysis and Chemical Synthesis : Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands highlighted potential as anticancer compounds. Theoretical and experimental analyses revealed square-planar geometries, providing insight into the nature of bonding and coordination in these complexes, which could inform the design of new catalysts and therapeutic agents (Ghani & Mansour, 2011).

Forensic Analysis : A forensic analysis study identified and characterized indene by-products in the synthesis of amphetamine from 1-phenyl-2-propanone, offering new markers for distinguishing between synthetic routes in illicit drug production. This research provides valuable tools for law enforcement and forensic investigations (Power et al., 2017).

Organic Chemistry and Pharmacology

Synthetic Methodology : Investigations into the synthesis and characterization of aminothiazole derivatives, which have diverse biological applications, have been reported. This includes the synthesis of compounds via Suzuki-Miyaura cross-coupling reactions and their analysis through X-ray diffraction and DFT calculations, highlighting the potential for developing bioactive molecules (Adeel et al., 2017).

Peptide Synthesis : A novel method for amide bond synthesis between carboxylic acids and amines at room temperature has been developed, utilizing a highly active bench-stable catalyst. This methodology shows promise for peptide synthesis, including the coupling of N-Boc-protected amino acids with minimal racemization, representing a step toward more efficient peptide synthesis (El Dine et al., 2015).

Safety and Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

properties

IUPAC Name

1-(4-propan-2-ylphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORKPPLFQPYRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32560-62-6
Record name 1-[4-(propan-2-yl)phenyl]propan-2-amine
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